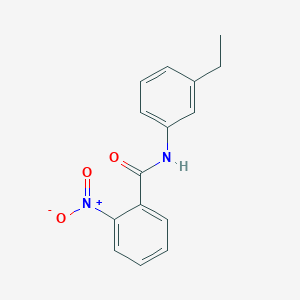

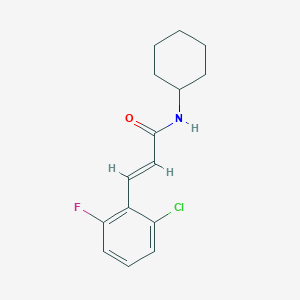

N-2-biphenylyl-2-thiophenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of N-2-biphenylyl-2-thiophenesulfonamide and related compounds involves complex reactions that include chlorination, condensation with polyhaloethenes, and reactions with aromatic compounds to form various sulfonamide derivatives. One study presented the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors, highlighting the process of synthesizing these compounds through structure-activity relationship analysis (Röver et al., 1997). Another study focused on the synthesis of 4‐[5‐aryl‐3‐(thiophen‐2‐yl)‐4,5‐dihydro‐1H‐pyrazol‐1‐yl] benzenesulfonamides, discussing their molecular modeling and biological evaluation towards specific enzymes, demonstrating a comprehensive synthesis analysis (Yamali et al., 2018).

Molecular Structure Analysis The analysis of the molecular structure of these compounds is often carried out using density functional theory (DFT) methods, topological analysis, and molecular docking studies to understand their interaction with biological targets. One study detailed the synthesis and electronic structure analysis of a Schiff base incorporating thiophene and sulfonamide groups, showing the molecular structure optimization and interaction analysis (Kanagavalli et al., 2022).

Chemical Reactions and Properties Chemical reactions involving N-2-biphenylyl-2-thiophenesulfonamide derivatives often include chlorination, reactions with aromatic compounds, and further condensation steps. The chemical properties of these compounds are influenced by their structural elements, such as the sulfonamide group, which plays a crucial role in their reactivity and interaction with biological targets. For instance, the synthesis of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides demonstrates various reactions and properties related to sulfonamide derivatives (Aizina et al., 2003).

Physical Properties Analysis The physical properties of sulfonamide derivatives, including solubility, melting points, and crystal structure, are essential for understanding their behavior in biological systems. Studies often employ X-ray crystallography and spectroscopic methods to characterize these properties. For example, the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide provide insights into the compound's physical properties and its potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).

Chemical Properties Analysis The chemical properties of N-2-biphenylyl-2-thiophenesulfonamide derivatives, such as reactivity, stability, and binding affinity to biological targets, are critical for their application in medicinal chemistry. The study of benzenesulfonamides incorporating flexible triazole moieties, for instance, explores their inhibitory activity against carbonic anhydrase enzymes, highlighting the relationship between chemical structure and biological activity (Nocentini et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

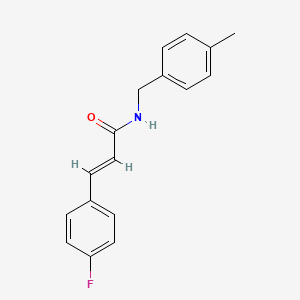

N-(2-phenylphenyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S2/c18-21(19,16-11-6-12-20-16)17-15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-12,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGPWHYINLLTEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(biphenyl-2-yl)thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-3-nitro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5739787.png)

![2-[(2-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5739790.png)

![N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5739792.png)

![3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5739804.png)

![N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]](/img/structure/B5739807.png)

![5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5739834.png)